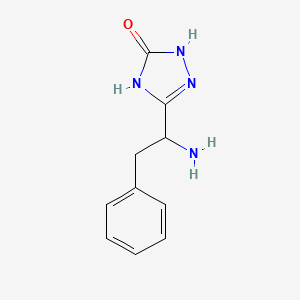![molecular formula C10H14N2O B13251891 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13251891.png)
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products. The structure of this compound consists of a pyrrolo[1,2-a]pyrimidine core with a propyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid construction of complex structures from simple building blocks. One such method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes under moderate to good yields .
Industrial Production Methods
These methods are advantageous due to their high atom economy and selectivity, making them suitable for large-scale synthesis .
化学反応の分析
Types of Reactions
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can modify the oxidation state of the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Chalcogenation reactions can be carried out using thiols or selenols under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as 3-ArS/ArSe derivatives .
科学的研究の応用
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Uniqueness
2-Propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a valuable compound in the field of heterocyclic chemistry.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-propyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-2-4-8-7-10(13)12-6-3-5-9(12)11-8/h7H,2-6H2,1H3 |
InChIキー |
KJBXLQPEYJGPIA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)N2CCCC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


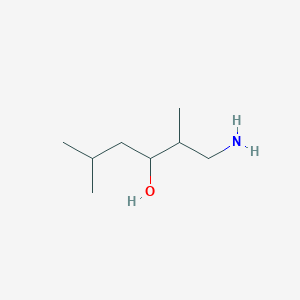
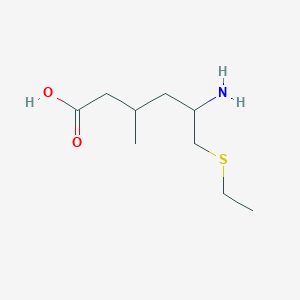
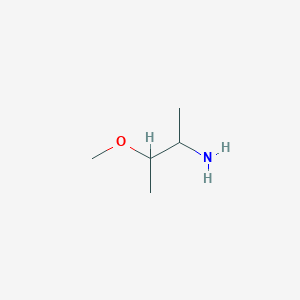
![2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine](/img/structure/B13251842.png)
![N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine](/img/structure/B13251845.png)
![2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13251849.png)
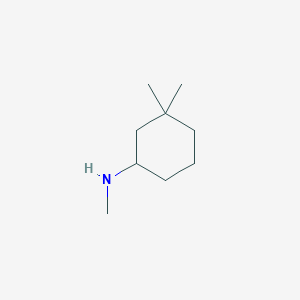
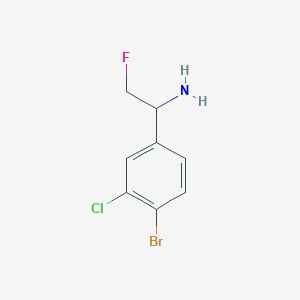

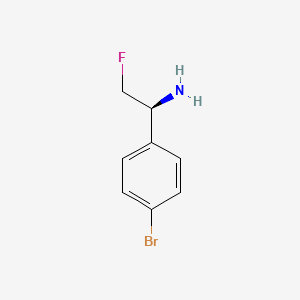
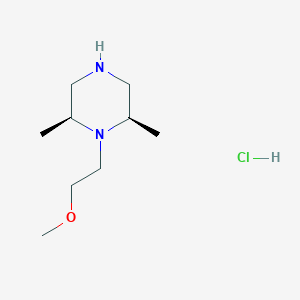
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13251902.png)

